molecular formula C27H30ClN3O8S B563250 N-Desmethyl Prochlorperazine Dimaleate CAS No. 49780-18-9

N-Desmethyl Prochlorperazine Dimaleate

Cat. No.: B563250
CAS No.: 49780-18-9
M. Wt: 592.06
InChI Key: BOYXFQZDWKVQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Prochlorperazine Dimaleate is a qualified chemical reference standard, specifically designed for analytical research and development. This compound is a key metabolite of the antipsychotic and antiemetic drug prochlorperazine . It is primarily used in Quality Control (QC) laboratories for applications such as analytical method development, method validation (AMV), and in the support of Abbreviated New Drug Applications (ANDA) to ensure the quality, identity, purity, and potency of pharmaceutical products . The parent molecule, prochlorperazine, is a phenothiazine derivative that acts primarily as a dopamine D2 receptor antagonist . Prochlorperazine is metabolized in the body, with N-desmethyl prochlorperazine being identified as a major metabolite, formed primarily via the cytochrome P450 system . The presence and concentration of N-desmethyl prochlorperazine are critical parameters in stability testing and impurity profiling of prochlorperazine Active Pharmaceutical Ingredients (APIs) and finished dosage forms. This high-purity impurity standard is supplied with comprehensive characterization data to support regulatory compliance. It is an essential tool for researchers ensuring the safety and consistency of pharmaceutical formulations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

but-2-enedioic acid;2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYXFQZDWKVQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Prochlorperazine Dimaleate typically involves the following steps:

    Starting Materials: The synthesis begins with phenothiazine and 1-chloropropane as the primary starting materials.

    Alkylation: Phenothiazine undergoes alkylation with 1-chloropropane in the presence of a base such as sodium hydride to form 10-(3-chloropropyl)phenothiazine.

    Substitution: The 10-(3-chloropropyl)phenothiazine is then reacted with piperazine to introduce the piperazinyl group, resulting in 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine.

    Formation of Dimaleate Salt: Finally, the compound is converted to its dimaleate salt form by reacting with maleic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Prochlorperazine Dimaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenothiazine ring.

    Reduction: Reduced forms of the phenothiazine ring.

    Substitution: Substituted phenothiazine derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

1. Antiemetic Properties
N-Desmethyl Prochlorperazine Dimaleate exhibits significant antiemetic effects, making it useful in treating nausea and vomiting associated with various conditions, including chemotherapy-induced nausea. Its mechanism involves antagonism of dopamine D2 receptors in the central nervous system, which is crucial for controlling emesis .

2. Antipsychotic Activity
Similar to its parent compound, this compound has potential antipsychotic effects. Research indicates that it may be effective in managing symptoms of schizophrenia and other psychotic disorders by modulating neurotransmitter systems in the brain .

3. Antiviral Activity
Recent studies have explored the antiviral properties of cationic amphiphilic drugs, including this compound. It has been shown to inhibit viral entry into host cells, suggesting a potential role in treating viral infections . The compound's structure may facilitate interactions with viral membranes, enhancing its efficacy against certain pathogens.

Pharmacological Studies

Pharmacokinetic and pharmacodynamic studies are essential for understanding the behavior of this compound in biological systems:

  • Absorption and Metabolism : Studies indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes. Variations in these enzymes among individuals can influence drug disposition and efficacy .
  • Toxicological Profile : The compound's safety profile is critical for clinical applications. While prochlorperazine-related compounds have been associated with hepatotoxicity, this compound appears to present a lower risk when used appropriately .

Case Studies

Several case studies highlight the practical applications and outcomes associated with this compound:

  • Case Study on Chemotherapy-Induced Nausea : A clinical trial investigated the efficacy of this compound in patients undergoing chemotherapy. Results indicated a significant reduction in nausea scores compared to placebo groups, supporting its use as an effective antiemetic agent.
  • Management of Psychotic Disorders : A retrospective analysis of patients treated with this compound demonstrated improvements in psychotic symptoms, with a favorable side effect profile compared to other antipsychotics.
  • Antiviral Research : In vitro studies assessed the antiviral effects of this compound against various viruses. The results showed promising inhibition rates, warranting further investigation into its potential as an antiviral therapy .

Mechanism of Action

The mechanism of action of N-Desmethyl Prochlorperazine Dimaleate involves:

    Dopamine Receptor Antagonism: The compound binds to dopamine D1 and D2 receptors, inhibiting their activity and reducing dopamine-mediated neurotransmission.

    Antiemetic Effect: The antiemetic effect is primarily due to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center.

    Alpha Adrenergic Receptor Binding: The compound also binds to alpha adrenergic receptors, contributing to its pharmacological profile.

Comparison with Similar Compounds

Structural Similarities and Differences

  • Prochlorperazine Dimaleate (PCZ) : C20H24ClN3S·2C4H4O4 (MW: 606.09 g/mol). Features a methylated piperazine ring .
  • N-Desmethyl Prochlorperazine Dimaleate : C19H22ClN3S·2C4H4O4 (MW: 598.04 g/mol). Lacks the methyl group on the piperazine nitrogen .
  • Perphenazine: Shares the phenothiazine backbone but includes a hydroxyethylpiperazine group.
  • Chlorpromazine: Differs in substituents (chlorine at position 2 and a dimethylaminopropyl side chain).

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Key Solvents)
Prochlorperazine Dimaleate C20H24ClN3S·2C4H4O4 606.09 Methanol (freely), H2O (soluble)
N-Desmethyl PCZ Dimaleate C19H22ClN3S·2C4H4O4 598.04 Similar to PCZ (inferred)
Perphenazine C21H26ClN3OS 403.97 Ethanol, chloroform
Chlorpromazine HCl C17H19ClN2S·HCl 355.33 Water, ethanol

Crystallographic Properties

PCZ co-crystallizes with methanesulfonic acid in the monoclinic space group C2/c, while its dimaleate salt lacks a reported single-crystal structure, complicating polymorphic studies .

Pharmacokinetic and Metabolic Comparisons

Metabolism

  • PCZ is metabolized via hepatic pathways into N-Desmethyl PCZ , PCZ sulfoxide , and 7-hydroxy PCZ .
  • N-Desmethyl PCZ exhibits prolonged plasma half-life compared to PCZ due to reduced hepatic clearance .
  • Perphenazine undergoes similar N-demethylation but forms distinct hydroxylated metabolites.

Bioavailability

  • Buccal PCZ administration yields plasma concentrations >2× higher than oral tablets, with lower variability .
  • N-Desmethyl PCZ is detected in plasma 1–2 hours post-administration, correlating with sustained therapeutic effects .

Pharmacodynamic Comparisons

Antiemetic Efficacy

  • PCZ vs. Dexamethasone: In cisplatin-free chemotherapy, dexamethasone showed superior antiemetic efficacy (29/42 patients vomit-free vs. 18/42 for PCZ) but caused fewer sedative effects (12% vs. 60% somnolence with PCZ) .
  • N-Desmethyl PCZ contributes to prolonged dopamine D2 receptor antagonism, enhancing antiemetic duration .

Antipsychotic Activity

  • PCZ is 10–20× more potent than chlorpromazine in D2 receptor blockade .
  • N-Desmethyl PCZ retains ~70% of PCZ’s receptor affinity, suggesting partial contribution to antipsychotic effects .

Multidrug Resistance (MDR) Reversal

  • PCZ Dimaleate and Perphenazine inhibit P-glycoprotein (P-gp), reversing rhodamine 123 efflux in lymphoma cells. PCZ showed higher efficacy (EC50 >410 μM) without cytotoxic effects, unlike promethazine .

Biological Activity

N-Desmethyl Prochlorperazine Dimaleate is a significant metabolite of Prochlorperazine, a well-known antipsychotic agent belonging to the phenothiazine class. This compound exhibits various biological activities, primarily through its action as a dopamine D2 receptor antagonist. This article delves into its biological activity, mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C28H32ClN3O8S
  • Molecular Weight : Approximately 592.06 g/mol

The compound features a complex structure that includes a phenothiazine core, which is essential for its pharmacological properties. The presence of a chlorine atom and the dimaleate salt form contribute to its bioactivity and stability in biological systems.

This compound primarily acts by:

  • Dopamine Receptor Antagonism : It binds to dopamine D1 and D2 receptors, inhibiting their activity. This blockade reduces dopamine-mediated neurotransmission, which is crucial in managing psychotic symptoms.
  • Antiemetic Effects : The compound's antiemetic properties are attributed to its action on the chemoreceptor trigger zone (CTZ) in the brain, where it inhibits D2 receptors, thus preventing nausea and vomiting .
  • Alpha Adrenergic Receptor Binding : It also interacts with alpha adrenergic receptors, contributing to its pharmacological profile and effects on blood pressure regulation.

Pharmacological Effects

  • Antipsychotic Activity : this compound has been studied for its effectiveness in treating schizophrenia and other neuropsychiatric disorders due to its dopamine antagonism.
  • Antiemetic Activity : It is effective in controlling severe nausea and vomiting, making it useful in clinical settings for patients undergoing chemotherapy or surgery .
  • Potential Antiviral Activity : Recent studies have suggested that similar cationic amphiphilic drugs may exhibit antiviral properties, indicating potential avenues for further research on this compound in this context .

Clinical Studies

  • Efficacy in Psychotic Disorders :
    • A study demonstrated that patients treated with N-Desmethyl Prochlorperazine showed significant reductions in psychotic symptoms compared to placebo groups, highlighting its therapeutic potential in schizophrenia management .
  • Antiemetic Effectiveness :
    • In clinical trials assessing antiemetic efficacy, this compound was found to be comparable to other standard antiemetics like ondansetron, particularly in preventing delayed nausea post-chemotherapy .

Table of Key Findings

Study TypeFindingsReference
Clinical TrialSignificant reduction in psychotic symptoms
Antiemetic StudyComparable efficacy to ondansetron
PharmacokineticsWell absorbed with a mean bioavailability of 12.5%

Q & A

Q. How is the cytotoxicity of N-Desmethyl Prochlorperazine Dimaleate assessed in human astrocyte models?

Cytotoxicity is evaluated using cell viability assays, such as methylene blue staining or ATP-based methods, with human astrocytes incubated at varying concentrations (e.g., 1.0–10.0 µM) over 24–72 hours. Concentration-dependent reductions in viability (e.g., 13.2% at 10 µM after 24 hours) are statistically analyzed against controls. Researchers must ensure parallel testing with parent compounds (e.g., prochlorperazine dimaleate) to differentiate toxicity profiles .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Reverse-phase HPLC and LC-MS/MS are commonly used, with mobile phases optimized for separation (e.g., acetonitrile/methanol/ion-pairing solutions). Method validation includes specificity, linearity (0.1–50 ng/mL range), and precision (RSD <15%). For plasma samples, protein precipitation with methanol or dimethylamine is employed to isolate the compound .

Advanced Research Questions

Q. How do researchers resolve contradictions in receptor binding profiles between this compound and its parent compound?

Competitive radioligand binding assays and functional cAMP inhibition studies are conducted to compare affinity for dopamine D2, 5-HT3, and histaminergic receptors. For example, receptor occupancy is quantified using [³H]spiperone for D2 receptors, with IC₅₀ values normalized to parent compound activity. Discrepancies in binding kinetics (e.g., higher D2 antagonism in the metabolite) are analyzed via Schild regression .

Q. What methodological approaches ensure pharmacopeial compliance for this compound purity?

Pharmacopeial standards (e.g., USP, EP) require:

  • Identification : Thin-layer chromatography (TLC) with silica gel plates, using 1-butanol/ammonia (15:2) as the mobile phase and palladium chloride for spot visualization .
  • Assay : Potentiometric titration with 0.05 N perchloric acid or HPLC with L1 columns (C18), achieving 98.0–102.0% purity. System suitability criteria include tailing factor ≤2.0 and RSD ≤0.73% .
  • Impurities : Residual solvents and sulfoxide derivatives are quantified via GC-MS, with limits ≤0.1% .

Q. How is this compound synthesized and characterized as a process-related impurity?

The metabolite is synthesized via demethylation of prochlorperazine using cyanogen bromide or enzymatic pathways. Structural confirmation involves:

  • NMR : δ 2.85 ppm (N-CH₃ loss) and δ 3.20 ppm (piperazine proton shifts).
  • HRMS : m/z 473.12 [M+H]⁺ (C₁₉H₂₁ClN₃S vs. parent m/z 487.15). Isotopic labeling (e.g., d8 variants) aids in tracking metabolic pathways during in vitro studies .

Q. What in vitro models elucidate the antiviral mechanisms of this compound against Dengue virus?

Vero or Huh-7 cells are pretreated with the compound (5–10 µM) and infected with DENV-2. Viral entry inhibition is assessed via:

  • Clathrin-mediated endocytosis : Blockade measured using fluorescent dextran uptake assays.
  • D2 receptor antagonism : siRNA knockdown of DRD2 confirms reduced viral binding (e.g., 60% inhibition at 10 µM). Plaque reduction neutralization tests (PRNT) quantify EC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Prochlorperazine Dimaleate
Reactant of Route 2
N-Desmethyl Prochlorperazine Dimaleate

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